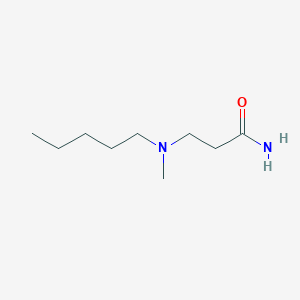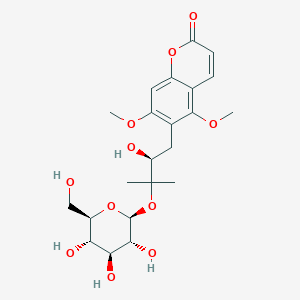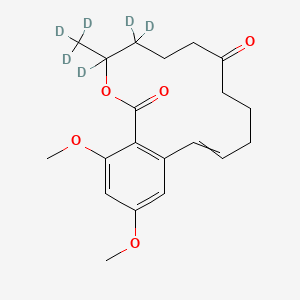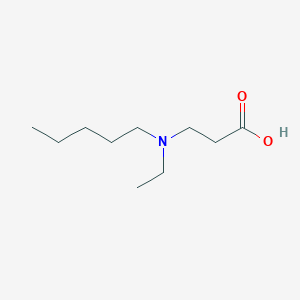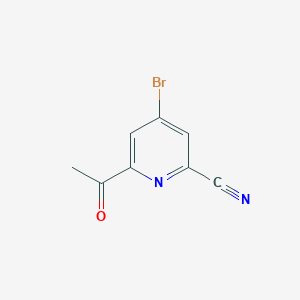
4-Methylsyringol Gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylsyringol Gentiobioside is a phenolic glycoside compound found in grapes and wines, particularly those exposed to smoke. It is a derivative of syringol, a volatile phenol, and is formed through glycosylation, where a sugar molecule (gentiobiose) is attached to the phenolic compound. This compound is significant in the context of smoke taint in wines, where it contributes to the smoky, ashy flavors that can affect the sensory properties of the wine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsyringol Gentiobioside involves the glycosylation of 4-Methylsyringol with gentiobiose. This reaction typically requires the presence of a glycosyl donor and an acceptor, along with a catalyst to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the efficient formation of the glycosidic bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through biotechnological methods, such as the use of enzymes to catalyze the glycosylation process. This method is preferred due to its specificity and efficiency. Additionally, the compound can be extracted from smoke-exposed grapes and wines using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methylsyringol Gentiobioside undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release 4-Methylsyringol and gentiobiose.
Substitution: The methoxy groups on the aromatic ring can undergo substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Hydrolysis: 4-Methylsyringol and gentiobiose.
Substitution: Various substituted phenolic compounds
Scientific Research Applications
4-Methylsyringol Gentiobioside has several scientific research applications:
Chemistry: Used as a marker for smoke taint in wines, aiding in the study of volatile phenols and their glycosides.
Biology: Investigated for its role in plant defense mechanisms and its impact on grapevine physiology.
Industry: Used in the wine industry to assess and mitigate smoke taint in grapevines and wines .
Mechanism of Action
The mechanism of action of 4-Methylsyringol Gentiobioside involves its interaction with sensory receptors in the human palate, contributing to the perception of smoky and ashy flavors in wines. The compound is absorbed and metabolized in the body, where it may undergo further glycosylation or hydrolysis. The molecular targets include taste receptors and enzymes involved in glycosylation pathways .
Comparison with Similar Compounds
Similar Compounds
- Guaiacol Gentiobioside
- 4-Methylguaiacol Gentiobioside
- Syringol Gentiobioside
Uniqueness
4-Methylsyringol Gentiobioside is unique due to its specific formation from 4-Methylsyringol and gentiobiose, contributing distinct sensory properties to smoke-tainted wines. Compared to similar compounds, it has a unique combination of methoxy and methyl groups on the aromatic ring, influencing its reactivity and sensory impact .
Properties
Molecular Formula |
C21H32O13 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-methylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H32O13/c1-8-4-9(29-2)19(10(5-8)30-3)34-21-18(28)16(26)14(24)12(33-21)7-31-20-17(27)15(25)13(23)11(6-22)32-20/h4-5,11-18,20-28H,6-7H2,1-3H3/t11-,12-,13-,14-,15+,16+,17-,18-,20-,21+/m1/s1 |
InChI Key |
UZAGTLVHYPCOMS-CIFMYMHHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
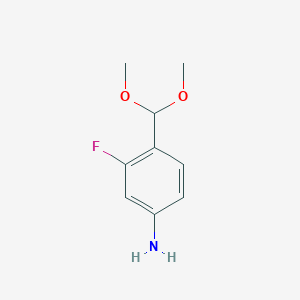
![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)



![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
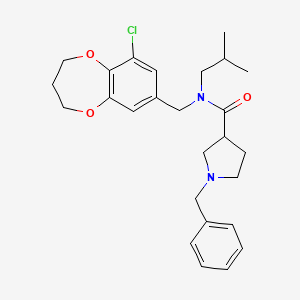
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
